N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester

Description

Molecular Architecture and Substituent Distribution

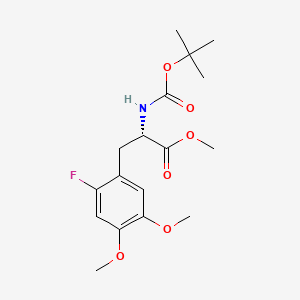

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups strategically positioned around a central tyrosine backbone. The compound features a phenolic ring system modified with fluorine substitution at the ortho position (position 2) relative to the hydroxyl group, creating a unique electronic environment that significantly influences the molecule's chemical properties. The methoxy substituents occupy positions 4 and 5 on the aromatic ring, providing additional steric bulk and electronic modulation that affects both reactivity and biological activity profiles.

The tert-butoxycarbonyl protecting group attached to the amino functionality serves as a critical structural element, providing both steric protection and chemical stability during synthetic manipulations. This protecting group, characterized by its bulky tert-butyl moiety connected through a carbamate linkage, effectively shields the amino group from unwanted side reactions while maintaining compatibility with various synthetic conditions. The molecular geometry around the carbamate nitrogen adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl group, contributing to the overall conformational preferences of the molecule.

The ester functionality at the carboxyl terminus, specifically the methyl ester group, completes the comprehensive protection scheme employed in this derivative. This modification not only prevents unwanted reactions at the carboxylic acid site but also enhances the compound's lipophilicity, facilitating improved membrane permeability and bioavailability characteristics. The complete molecular structure can be systematically described as methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting the precise positioning of each functional group within the overall architecture.

| Structural Feature | Position | Chemical Function | Electronic Effect |

|---|---|---|---|

| Fluorine Substituent | Position 2 (Aromatic Ring) | Electron-withdrawing | Increased acidity, altered reactivity |

| Methoxy Group | Position 4 (Aromatic Ring) | Electron-donating | Increased electron density |

| Methoxy Group | Position 5 (Aromatic Ring) | Electron-donating | Enhanced nucleophilicity |

| tert-Butoxycarbonyl | Amino Nitrogen | Protecting Group | Steric hindrance, stability |

| Methyl Ester | Carboxyl Carbon | Protecting Group | Increased lipophilicity |

Stereochemical Configuration and Chiral Integrity

The stereochemical configuration of this compound maintains the natural L-configuration characteristic of proteinogenic amino acids, with the chiral center located at the alpha-carbon position. This configuration, designated as (S) according to Cahn-Ingold-Prelog nomenclature, ensures compatibility with biological systems and maintains the spatial relationships essential for proper enzyme recognition and binding interactions. The preservation of this stereochemical integrity represents a critical design consideration, as alterations to the chiral configuration could significantly impact the compound's biological activity and pharmacological properties.

The chiral environment surrounding the alpha-carbon creates a specific three-dimensional arrangement that influences both the compound's optical rotation properties and its interactions with chiral biological targets. Studies examining related tyrosine derivatives have demonstrated that the L-configuration typically exhibits negative specific rotation values when measured under standard conditions using sodium D-line illumination. For the structurally similar N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester, specific rotation measurements indicate values ranging from +48.0 to +52.0 degrees when measured at a concentration of 1 gram per 100 milliliters in chloroform at 20 degrees Celsius.

The introduction of fluorine and methoxy substituents on the aromatic ring creates additional conformational constraints that may influence the overall molecular conformation and its chiral expression. These substituents can affect the rotational barriers around the carbon-carbon bond connecting the aromatic ring to the amino acid backbone, potentially stabilizing specific conformations that optimize intramolecular interactions. The electronic effects of these substituents also modulate the polarizability of the aromatic system, which can influence the magnitude and direction of optical rotation measurements.

Chiral integrity maintenance during synthetic procedures requires careful attention to reaction conditions and reagent selection to prevent racemization or epimerization at the stereogenic center. The presence of the tert-butoxycarbonyl protecting group provides additional stabilization against base-induced racemization, as it reduces the acidity of the alpha-hydrogen and minimizes the formation of carbanion intermediates that could lead to stereochemical scrambling. This protective effect ensures that the desired stereochemical configuration remains intact throughout synthetic transformations and purification procedures.

Comparative Analysis with Parent Tyrosine Derivatives

The structural relationship between this compound and its parent tyrosine derivatives reveals significant modifications that fundamentally alter the compound's chemical and biological properties. Natural L-tyrosine, characterized by the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 grams per mole, serves as the foundational structure from which this complex derivative has been developed. The transformation from the parent amino acid to the protected derivative involves multiple synthetic steps that introduce protective groups and functional modifications designed to enhance stability and modify biological activity.

The parent compound N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester, with Chemical Abstracts Service number 4326-36-7 and molecular formula C₁₅H₂₁NO₅, represents an intermediate level of modification that incorporates the protective groups without the aromatic ring substitutions. This compound exhibits a molecular weight of 295.34 grams per mole and demonstrates specific rotation values of +50 degrees when measured in chloroform at standard conditions. The comparison between this intermediate and the fully substituted derivative highlights the significant molecular weight increase of approximately 62 grams per mole attributable to the fluorine and methoxy substituents.

The introduction of fluorine at the ortho position creates a unique electronic environment that distinguishes this derivative from other fluorinated tyrosine analogs. Related compounds such as 2-fluorotyrosine and 3-fluorotyrosine, which are used as radiopharmaceutical precursors, demonstrate different substitution patterns that result in altered pharmacokinetic profiles. The specific positioning of the fluorine substituent in the target compound, combined with the dual methoxy substitutions, creates a substitution pattern that is distinct from these simpler fluorinated analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Specific Rotation |

|---|---|---|---|---|

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | None (parent compound) | Variable by conditions |

| N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester | C₁₅H₂₁NO₅ | 295.34 | Protected amino and carboxyl groups | +50° (CHCl₃) |

| This compound | C₁₇H₂₄FNO₆ | 357.37 | Complete protection plus aromatic substitution | Not reported |

| 3-Fluoro-L-tyrosine | C₉H₁₀FNO₃ | 199.18 | Single fluorine substitution | Variable by conditions |

The electronic effects of the combined substituents create a significantly different reactivity profile compared to the parent tyrosine derivatives. The electron-withdrawing fluorine substituent increases the acidity of the remaining phenolic hydroxyl group, while the electron-donating methoxy groups provide electronic compensation that modulates the overall electronic density of the aromatic system. This electronic modification affects both the compound's chemical reactivity and its potential interactions with biological targets, distinguishing it from simpler tyrosine derivatives that lack this sophisticated substitution pattern.

The protective group strategy employed in this derivative represents a comprehensive approach to amino acid modification that exceeds the protection level typically observed in standard peptide synthesis intermediates. While many tyrosine derivatives employ single protecting groups such as tert-butoxycarbonyl for the amino function or methyl ester for the carboxyl group, this compound incorporates both protective strategies simultaneously with additional aromatic modifications. This comprehensive protection scheme enhances the compound's stability under various reaction conditions while providing multiple sites for selective deprotection during synthetic applications.

Properties

IUPAC Name |

methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZBFKZWVZOE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741242 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853759-49-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the α-Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., water/dioxane) under mildly basic conditions (pH 9–10). Triethylamine or sodium bicarbonate facilitates deprotonation of the amine, enabling nucleophilic attack on Boc₂O. This step typically achieves >90% yield, with the Boc group remaining stable during subsequent reactions.

Reaction Conditions :

Methylation of the 4-Hydroxyl Group

The phenolic hydroxyl group at the 4-position is methylated using methyl iodide (CH₃I) and a strong base (e.g., K₂CO₃ or Ag₂O) in anhydrous dimethylformamide (DMF). Silver oxide enhances nucleophilic substitution by activating the hydroxyl oxygen.

Reaction Conditions :

-

Reagent : CH₃I (3.0 equiv.)

-

Base : Ag₂O (2.5 equiv.)

-

Solvent : DMF (anhydrous)

-

Temperature : 60°C

This step converts the 4-hydroxyl to a methoxy group, directing subsequent electrophilic substitutions to the ortho and para positions.

Fluorination at the 2-Position

Fluorination is achieved via electrophilic aromatic substitution using Selectfluor™ (F-TEDA-BF₄) or nucleophilic displacement of a pre-installed leaving group (e.g., triflate).

Method A: Electrophilic Fluorination

Selectfluor™ reacts with the electron-rich aromatic ring (activated by the 4-methoxy group) in acetonitrile/water under acidic conditions (pH 4–5). The 2-position is favored due to steric and electronic effects.

Reaction Conditions :

Method B: Triflate Displacement

A triflate group (-OTf) is installed at the 2-position using trifluoromethanesulfonic anhydride (Tf₂O) and 2,6-lutidine. Subsequent treatment with tetrabutylammonium fluoride (TBAF) replaces the triflate with fluorine.

Reaction Conditions :

Introduction of the 5-Methoxy Group

The 5-methoxy group is introduced via nitration followed by nucleophilic substitution . Nitration at the 5-position (directed by the 4-methoxy group) is performed using fuming HNO₃ in H₂SO₄. The nitro group is reduced to an amine (H₂/Pd-C) and replaced with methoxy via diazotization (NaNO₂/HCl) and Cu(I)-mediated methoxylation.

Reaction Conditions :

Esterification of the Carboxyl Group

The carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl₂) in methanol or via DCC/DMAP-mediated coupling with methanol.

Reaction Conditions :

Key Analytical Data and Optimization

Regioselectivity in Fluorination

The 4-methoxy group directs electrophilic fluorination to the 2-position (ortho/para ratio > 9:1). Competitive fluorination at the 6-position is minimized by steric hindrance from the Boc group.

Stability of Protective Groups

The Boc group remains intact during methylation and fluorination but is cleaved under strong acids (e.g., TFA), enabling downstream peptide coupling.

Comparative Analysis of Methods

| Step | Method A (Electrophilic F) | Method B (Triflate Displacement) |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity | 90% (HPLC) | 95% (HPLC) |

| Byproducts | Minor para-fluorination | Residual triflate (<2%) |

| Scalability | Limited by cost of Selectfluor™ | Suitable for large-scale |

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous base (e.g., NaOH) for ester hydrolysis.

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.

Substitution: Nucleophiles like amines or thiols for aromatic substitution.

Major Products

Hydrolysis: Yields the free carboxylic acid derivative.

Deprotection: Yields the free amine derivative.

Substitution: Yields various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural features.

Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.

Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Boc Group: Provides protection to the amino group, preventing unwanted reactions during synthesis.

Fluorine Atom: Influences the compound’s reactivity and stability, often enhancing binding affinity in biological systems.

Methoxy and Methyl Groups: Affect the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to related esters and protected amino acids. Below is a detailed analysis:

Structural and Functional Comparison

Key Differentiators

Substituent Effects: The 2-fluoro and 5-methoxy groups in the target compound enhance steric hindrance and electron-withdrawing effects compared to non-halogenated analogs like N-Boc-L-tyrosine methyl ester. This alters nucleophilic reactivity during peptide coupling . Fluorination may improve metabolic stability in drug candidates, though this is speculative without direct pharmacological data.

Synthetic Utility: The compound’s synthesis likely involves fluorination and methoxylation steps, which are more complex than the preparation of simpler esters (e.g., palmitic acid methyl ester). highlights that similar protected amino acids (e.g., Methoxycarbonyl L-phenylalanine tert-butyl ester) achieve yields of 90–95% under optimized conditions, but fluorinated analogs may require stringent temperature control or specialized catalysts .

Applications :

- Unlike aliphatic esters (e.g., palmitic acid methyl ester) used in lipid analysis , the target compound is tailored for asymmetric synthesis and peptide backbone modification . Its chiral centers make it valuable for enantioselective reactions.

Research Findings

- Chiral Resolution: Fluorinated tyrosine derivatives exhibit distinct chromatographic retention times compared to non-fluorinated analogs, aiding in enantiomer separation .

- Thermal Stability : Boc-protected tyrosine esters generally decompose above 200°C, but fluorinated variants may display altered thermal profiles due to stronger C-F bonds .

Biological Activity

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester (CAS No. 853759-49-6) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structure that may enhance its pharmacological properties compared to its non-fluorinated counterparts.

- Molecular Formula : C17H24FNO6

- Molecular Weight : 357.379 g/mol

- Synonyms : N-[(1,1-DiMethylethoxy)carbonyl]-2-fluoro-5-Methoxy-O-Methyl-L-tyrosine Methyl Ester

Biological Activity Overview

The biological activity of N-tert-butoxycarbonyl derivatives, including this compound, has been explored primarily in the context of their anticancer properties and their role as potential therapeutic agents.

Anticancer Activity

Research indicates that derivatives of L-tyrosine can exhibit significant anticancer effects. For instance, studies have shown that modifications to the tyrosine structure can lead to enhanced interactions with cancer cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and other related targets.

- Mechanism of Action : The fluorination at the 2-position may influence the compound's binding affinity to various receptors, potentially enhancing its efficacy in inhibiting tumor growth.

- Cell Proliferation Inhibition : Experimental data suggest that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models.

Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A study examined the effects of fluorinated L-tyrosine derivatives on the MDA-MB-231 triple-negative breast cancer cell line. The results indicated:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation.

- Mechanism : The treatment led to apoptosis in cancer cells, suggesting a potential mechanism through which these compounds exert their anticancer effects.

Study 2: In Vivo Toxicity Assessment

A subacute toxicity study was conducted on healthy mice to evaluate the safety profile of similar compounds:

- Dosage : Mice were administered doses up to 40 mg/kg.

- Findings : The study reported no significant adverse effects, indicating a favorable safety profile for oral administration.

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| N-tert-butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-Tyrosine | Structure | 0.126 | MDA-MB-231 |

| Selinexor | - | <0.5 | Multiple Myeloma |

| 5-Fluorouracil | - | 17.02 (MCF7) | Various Cancers |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, tert-butoxycarbonyl (Boc) groups are introduced to protect amino groups, while methyl esters stabilize carboxylic acid moieties. Fluorination and methoxylation steps require controlled conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions. Yield optimization may involve adjusting catalyst concentrations (e.g., acidic/basic catalysts) and reaction times, as demonstrated in analogous esterification studies using Taguchi experimental design . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted intermediates or deprotected species .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., Boc, methyl ester) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for research-grade material).

- Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and ether (C-O-C) stretches.

Cross-referencing with GC-MS data from analogous methyl ester analyses ensures consistency in retention times and fragmentation .

Advanced Research Questions

Q. How can statistical experimental design (e.g., Taguchi method) optimize the synthesis of this compound?

- Methodological Answer : The Taguchi method uses orthogonal arrays to evaluate parameters like catalyst type (e.g., H₂SO₄ vs. KOH), concentration (0.5–1.5 wt%), molar ratios (alcohol:acid), and temperature. For instance, in biodiesel esterification, catalyst concentration had the highest contribution (77.6%) to yield . Applying this to the target compound, a three-level factorial design could identify optimal Boc protection conditions, minimizing side reactions (e.g., over-fluorination). Signal-to-noise (S/N) ratios quantify parameter robustness, while ANOVA prioritizes influential factors.

Q. What strategies mitigate byproduct formation during the methoxylation and fluorination steps?

- Methodological Answer : Byproducts like demethylated or defluorinated species arise from excessive reagent use or prolonged reaction times. Strategies include:

- Kinetic Control : Shortening reaction duration to favor primary products.

- Protection Group Tuning : Using Boc groups to shield reactive sites during fluorination .

- Selective Extraction : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities.

- In Situ Monitoring : ReactIR or TLC tracks reaction progress to halt at optimal conversion .

Q. How does the Boc-protected tyrosine derivative influence peptide synthesis efficiency compared to other protecting groups (e.g., Fmoc)?

- Methodological Answer : The Boc group offers acid stability, enabling orthogonal deprotection with trifluoroacetic acid (TFA) without affecting methyl esters. In contrast, Fmoc requires basic conditions (piperidine), which may hydrolyze sensitive esters. However, Boc requires stringent anhydrous conditions during coupling. Studies on Boc-protected cysteine methyl ester show higher coupling yields in hydrophobic peptide segments due to reduced steric hindrance . Comparative HPLC analyses of crude peptides can quantify truncation products, guiding protection group selection.

Data Contradiction and Resolution

Q. Conflicting reports exist on the optimal catalyst for esterification steps. How can researchers resolve this?

- Methodological Answer : Discrepancies often arise from substrate-specific reactivity. For example, sulfuric acid accelerates esterification but risks sulfonation side reactions, while enzymatic catalysts (e.g., lipases) offer selectivity but lower yields. A systematic comparison using Design of Experiments (DoE) can identify context-dependent optimal conditions. For instance, biodiesel studies found KOH superior to NaOH at 60°C , but this may vary for aromatic tyrosine derivatives. Pilot reactions with kinetic profiling (e.g., sampling at intervals for GC-MS) clarify catalyst performance .

Application-Oriented Questions

Q. How can this compound serve as an intermediate in radiopharmaceutical or PET tracer synthesis?

- Methodological Answer : The fluorine-18 isotope can be introduced via nucleophilic substitution, leveraging the 2-fluoro substituent. The Boc and methyl ester groups enhance solubility for purification via semi-preparative HPLC. Radiolabeling efficiency depends on precursor purity (>98%), validated by radio-TLC . Comparative studies with non-fluorinated analogs quantify isotopic effects on biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.